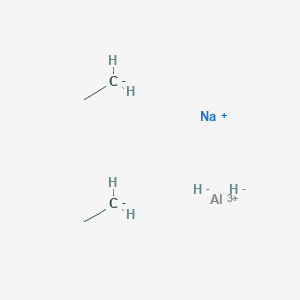
Sodium diethyldihydroaluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diethyldihydroaluminate, also known as this compound, is a chemical compound with the empirical formula C4H12AlNa. It is a complex metal hydride that finds applications in various fields due to its unique properties. This compound is typically available as a solution in toluene and is known for its reactivity and utility in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium diethyldihydroaluminate can be synthesized through the reaction of sodium hydride with diethylaluminum chloride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
NaH+(C2H5)2AlCl→NaAl(C2H5)2H2+NaCl
Industrial Production Methods: In industrial settings, sodium aluminum diethyldihydride is produced by reacting sodium aluminum hydride with diethylaluminum chloride in a solvent such as toluene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium diethyldihydroaluminate primarily undergoes reduction reactions due to the presence of the hydride ions. It is a strong reducing agent and can reduce various organic compounds, including aldehydes, ketones, and esters, to their corresponding alcohols .
Common Reagents and Conditions:
Reduction of Aldehydes and Ketones: this compound reduces aldehydes and ketones to primary and secondary alcohols, respectively. The reaction is typically carried out in an inert solvent such as toluene.
Reduction of Esters: Esters are reduced to primary alcohols using sodium aluminum diethyldihydride under similar conditions.
Major Products Formed:
Aldehydes: Reduced to primary alcohols.
Ketones: Reduced to secondary alcohols.
Esters: Reduced to primary alcohols.
Aplicaciones Científicas De Investigación
Sodium diethyldihydroaluminate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: this compound is used in the production of fine chemicals and in the preparation of other complex metal hydrides
Mecanismo De Acción
The mechanism by which sodium aluminum diethyldihydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The aluminum-hydrogen bond in the compound is highly polarized, making it a strong nucleophile. This allows the hydride ion to attack electrophilic centers in the substrate, leading to the reduction of the compound .
Comparación Con Compuestos Similares
Lithium aluminum hydride (LiAlH4): A stronger reducing agent compared to sodium aluminum diethyldihydride, often used in more demanding reduction reactions.
Sodium borohydride (NaBH4): A milder reducing agent, commonly used for the reduction of aldehydes and ketones but less effective for esters.
Uniqueness: Sodium diethyldihydroaluminate is unique in its balance of reactivity and selectivity. It is less reactive than lithium aluminum hydride, making it safer to handle and more selective in its reductions. Compared to sodium borohydride, it is more reactive and can reduce a wider range of compounds .
Propiedades
Número CAS |
17836-88-3 |
|---|---|
Fórmula molecular |
C4H12AlNa |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
aluminum;sodium;ethane;hydride |
InChI |
InChI=1S/2C2H5.Al.Na.2H/c2*1-2;;;;/h2*1H2,2H3;;;;/q2*-1;+3;+1;2*-1 |
Clave InChI |
IHDCPKOFXPTMDE-UHFFFAOYSA-N |
SMILES |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
SMILES canónico |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
Key on ui other cas no. |
1767-40-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















